5-乙炔基吡啶甲酸

描述

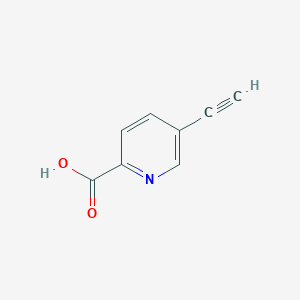

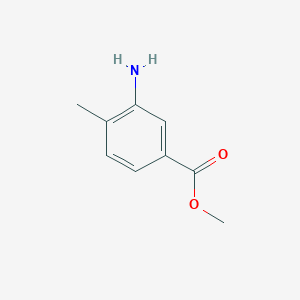

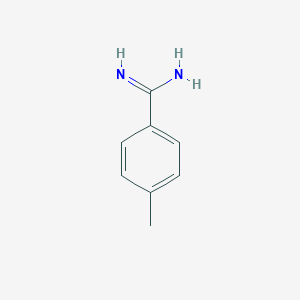

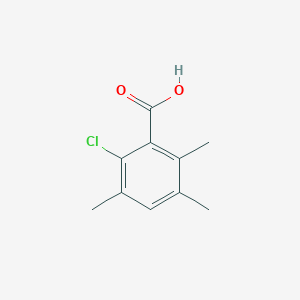

5-Ethynylpicolinic acid is a chemical compound that is related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position and an ethynyl group at the 5-position. The synthesis and study of its analogs have been a subject of interest due to their potential applications and biological activities. Although the provided papers do not directly discuss 5-ethynylpicolinic acid, they do provide insights into related compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 5-ethynylpicolinic acid.

Synthesis Analysis

The synthesis of fusaric acid and its analogs, which are structurally related to 5-ethynylpicolinic acid, starts from 2-methyl-5-ethynylpyridine. This compound is then alkylated, and the resulting 2-methyl-5-alkynylpyridines are hydrogenated and oxidized to yield the corresponding 5-alkylpicolinic acids . This method suggests a potential pathway for synthesizing 5-ethynylpicolinic acid by modifying the alkyl group to an ethynyl group during the synthesis process.

Molecular Structure Analysis

The molecular structure of 5-ethynylpicolinic acid would consist of a pyridine ring with a carboxylic acid group and an ethynyl group attached. The mass-spectroscopic behavior of related compounds, such as 2-methyl-5-alkylpyridines, has been studied, which could provide insights into the mass-spectroscopic properties of 5-ethynylpicolinic acid and its analogs . Understanding the mass-spectroscopic behavior is crucial for the identification and characterization of the compound.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions specific to 5-ethynylpicolinic acid, the synthesis pathways of related compounds imply that 5-ethynylpicolinic acid could undergo various chemical transformations. These may include reactions typical of carboxylic acids, such as esterification and amidation, as well as reactions involving the ethynyl group, such as coupling reactions catalyzed by transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-ethynylpicolinic acid can be inferred from its molecular structure and the properties of similar compounds. As a carboxylic acid, it is expected to have acidic properties and form hydrogen bonds, which would influence its solubility and melting point. The presence of the ethynyl group could affect its reactivity and the types of chemical reactions it can participate in. The exact properties would need to be determined experimentally, but the synthesis and study of analogs provide a foundation for predicting these properties .

科学研究应用

银-乙炔基配合物中的组装

Zhang等人(2013年)探讨了5-乙炔基吡啶甲酸在合成新的银-乙炔基配合物中的应用。这些配合物展示了有趣的结构特性,通过银-乙炔基相互作用和Ag-羧酸盐配位键形成三维网络。在固态中,这些配合物由于分子内跃迁而表现出发光特性 (Zhang et al., 2013)。

在生物化学和花生四烯酸代谢物化学中的应用

Powell和Rokach(2005年,2020年)讨论了5-氧代-ETE,一种花生四烯酸代谢物的生物化学及其在哮喘等疾病中的潜在治疗应用。他们的研究表明,5-氧代-ETE可以作为趋化剂并刺激各种细胞反应,通过特定受体介导。这些发现突显了在针对相关受体进行新型疗法的潜在应用 (Powell & Rokach, 2005),(Powell & Rokach, 2020)。

合成新型抗氧化剂

Sudhana和Pradeepkiran(2019年)展示了二氢吡啶衍生物的合成,这些衍生物显示出作为强效抗氧化剂和螯合剂的潜力。这项研究提出了5-乙炔基吡啶甲酸衍生物在治疗与氧化应激相关疾病中的潜在应用 (Sudhana & Pradeepkiran, 2019)。

在DNA复制和细胞周期研究中的应用

Ligasová等人(2017年)描述了5-乙炔基-2'-脱氧尿嘧啶,一种与5-乙炔基吡啶甲酸相关的化合物,在细胞周期分析中的应用。该方法经过优化,用于检测细胞中的DNA合成,表明在细胞生物学和癌症研究中的应用 (Ligasová等人,2017年)。

二氢嘧啶脱氢酶不活化剂的开发

Cooke等人(2001年)讨论了5-乙炔基尿嘧啶衍生物恩伊鲁卡的大规模制备,该衍生物能够使二氢嘧啶脱氢酶失活。这项研究支持了5-乙炔基吡啶甲酸在开发癌症治疗药物方面的应用 (Cooke et al., 2001)。

安全和危害

The safety information for 5-Ethynylpicolinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

5-Ethynylpicolinic acid is a derivative of picolinic acid . Picolinic acid is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The molecule works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding can inhibit the function of ZFPs, which can have various downstream effects depending on the specific ZFP involved .

Biochemical Pathways

Given its similarity to picolinic acid, it may also play a role in zinc transport . Zinc is an essential trace element that is involved in numerous biochemical pathways, including those related to immune function and cellular metabolism .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 5-Ethynylpicolinic acid’s action would depend on the specific ZFPs it interacts with and the pathways these proteins are involved in . Given the role of ZFPs in viral replication and packaging, one potential effect could be antiviral activity .

属性

IUPAC Name |

5-ethynylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSPZVBBZKXFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340924 | |

| Record name | 5-ethynylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17880-57-8 | |

| Record name | 5-ethynylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

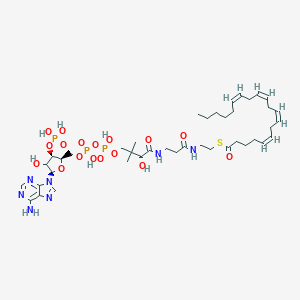

![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)

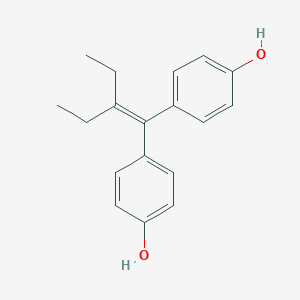

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)